molecular formula C15H24ClNO B1388279 (2,2-Dimethyl-tetrahydro-pyran-4-YL)-(1-phenyl-ethyl)-amine hydrochloride CAS No. 1185293-77-9

(2,2-Dimethyl-tetrahydro-pyran-4-YL)-(1-phenyl-ethyl)-amine hydrochloride

Cat. No.: B1388279
CAS No.: 1185293-77-9
M. Wt: 269.81 g/mol
InChI Key: GSAQSVWLDBIOSI-UHFFFAOYSA-N
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Description

(2,2-Dimethyl-tetrahydro-pyran-4-YL)-(1-phenyl-ethyl)-amine hydrochloride is a secondary amine hydrochloride salt featuring a tetrahydro-pyran (THP) ring substituted with two methyl groups at the 2-position and a 1-phenylethylamine moiety. Its structural uniqueness lies in the combination of a rigid THP scaffold with aromatic and aliphatic substituents, which may influence solubility, stability, and receptor-binding properties.

Properties

IUPAC Name

2,2-dimethyl-N-(1-phenylethyl)oxan-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-12(13-7-5-4-6-8-13)16-14-9-10-17-15(2,3)11-14;/h4-8,12,14,16H,9-11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSAQSVWLDBIOSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2CCOC(C2)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2,2-Dimethyl-tetrahydro-pyran-4-YL)-(1-phenyl-ethyl)-amine hydrochloride is a member of the tetrahydropyran family, which has garnered interest due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

  • Molecular Formula : C15H23ClN
  • Molecular Weight : 269.82 g/mol
  • CAS Number : 90226-98-5

This compound features a tetrahydropyran ring, which is known for its role in various pharmacological applications, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that compounds with similar structures to (2,2-Dimethyl-tetrahydro-pyran-4-YL)-(1-phenyl-ethyl)-amine exhibit significant antimicrobial properties. For instance, derivatives of tetrahydropyrans have shown effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds often range from 0.25 to 1 μg/mL against strains such as Staphylococcus aureus and Escherichia coli .

Antitumor Activity

The tetrahydropyran core is also associated with antitumor activity. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cells and inhibit cell proliferation. For example, a study found that certain pyran derivatives significantly inhibited the growth of cancer cell lines, suggesting that this compound may possess similar properties .

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects of tetrahydropyran derivatives. Compounds in this class have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, which could have implications for neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The presence of the dimethyl group on the tetrahydropyran ring enhances lipophilicity, potentially improving cellular uptake and bioavailability .

Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of several tetrahydropyran derivatives against common pathogens. The results indicated that compounds with a phenyl substituent exhibited enhanced activity against Staphylococcus aureus, with an MIC of 0.5 μg/mL .

Study 2: Antitumor Screening

In another study focusing on antitumor activity, a series of tetrahydropyran-based compounds were screened against various cancer cell lines. The results showed that one derivative induced significant apoptosis in breast cancer cells at concentrations as low as 1 μM .

Table of Biological Activities

Activity Type Tested Compound MIC/IC50 Reference
AntimicrobialTetrahydropyran derivative0.25 - 1 μg/mL
AntitumorTetrahydropyran derivative1 μM
NeuroprotectiveTetrahydropyran derivativeN/A

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development : The compound has been explored for its potential as a precursor in the synthesis of various pharmaceutical agents. Its structure can be modified to create derivatives that may exhibit enhanced biological activity.
  • Analgesic Properties : Research indicates that compounds similar to (2,2-Dimethyl-tetrahydro-pyran-4-YL)-(1-phenyl-ethyl)-amine hydrochloride may possess analgesic properties. Studies have shown that modifications to the amine group can lead to compounds with significant pain-relieving effects.
  • Central Nervous System (CNS) Activity : There is evidence suggesting that this compound and its derivatives may interact with neurotransmitter systems, potentially leading to applications in treating neurological disorders. For instance, compounds derived from this structure have been investigated for their efficacy in managing conditions like anxiety and depression.

Organic Synthesis Applications

  • Synthetic Intermediates : The compound serves as an important intermediate in organic synthesis, particularly in the production of other complex molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic chemistry.
  • Chiral Synthesis : The presence of stereogenic centers in the molecule allows for its use in chiral synthesis, which is crucial for producing enantiomerically pure compounds used in pharmaceuticals.

Case Studies

  • Case Study 1: Analgesic Research
    • A study published in the Journal of Medicinal Chemistry explored the analgesic effects of a derivative of this compound. The results indicated significant pain relief in animal models, suggesting potential for further clinical development.
  • Case Study 2: CNS Activity
    • Research conducted at a prominent university investigated the CNS effects of compounds related to this amine hydrochloride. Behavioral tests indicated anxiolytic properties, providing a basis for further exploration into therapeutic applications for anxiety disorders.

Chemical Reactions Analysis

Amide Bond Formation

(2,2-Dimethyl-tetrahydro-pyran-4-yl)-(1-phenyl-ethyl)-amine participates in amide coupling reactions, often via activation of carboxylic acids.

ReactantsReagents/ConditionsProductYieldSource
(2E)-3-{1-[bis(4-fluorophenyl)methyl]-3-cyano-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-2-yl}prop-2-enoic acidTHF, oxalyl chloride, TEA, 0°C → RT(2E)-3-{1-[bis(4-fluorophenyl)methyl]-3-cyano-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-2-yl}-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)prop-2-enamide47.1%
5-Benzyloxymethylisoxazole-3-carboxylic acidHOBt, EDC, CHCl₃, RTN-(2,2-dimethyltetrahydropyran-4-yl)-5-benzyloxymethylisoxazole-3-carboxamide29% (0.29 g)

Key Observations :

  • Oxalyl chloride efficiently activates carboxylic acids for coupling with the amine .

  • HOBt/EDC-mediated couplings in chloroform yield moderate quantities of amides .

Reductive Amination

The amine undergoes reductive amination with ketones or aldehydes under mild conditions.

ReactantsReagents/ConditionsProductYieldSource
6-(3-[4-Oxopiperazin-1-yl]carbonyl-4-fluorobenzyl)-4,5-dimethylpyridazin-3(2H)-oneNaBH₃CN, AcOH, MeOH, MW (100°C, 7 min)6-(3-[4-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-3-oxopiperazin-1-yl]carbonyl-4-fluorobenzyl)-4,5-dimethylpyridazin-3(2H)-one trifluoroacetateNot quantified

Mechanistic Insight :

  • NaBH₃CN selectively reduces the imine intermediate formed between the amine and carbonyl compound, with AcOH facilitating protonation .

Nucleophilic Substitution

The amine acts as a nucleophile in SN2 reactions with alkyl halides.

ReactantsReagents/ConditionsProductYieldSource
3,5-Dibromo-6-chloropyrazin-2-amineChloroacetaldehyde, RTImidazo[1,2-a]pyrazine derivativesNot quantified

Structural Impact :

  • Substitution at the pyrazine ring modifies electronic properties, influencing downstream biological activity .

Hydrogenation and Deprotection

The tetrahydropyran ring remains stable under hydrogenation conditions.

ReactantsReagents/ConditionsProductYieldSource
2,2-Dimethyltetrahydro-4H-pyran-4-oneNH₄HCO₂, Pd/C, H₂, MeOH/H₂O2,2-Dimethyltetrahydro-2H-pyran-4-amine85%

Synthetic Utility :

  • Ammonium formate serves as a safe hydrogen donor for catalytic transfer hydrogenation .

Structural Modifications and SAR

  • Acylation : Acetylation of the primary amine (e.g., compound 15 ) abolishes activity, while dimethylation (compound 18 ) enhances inhibitory potency in enzyme assays .

  • Linker Length : Elongation of the R₂ sidechain reduces activity by up to 10-fold (e.g., compound 13 vs. 12 ) .

Stability and Handling

  • The hydrochloride salt improves water solubility for biological assays.

  • Stability in polar aprotic solvents (e.g., DMF, THF) is excellent, but prolonged exposure to strong acids or bases degrades the tetrahydropyran ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The following compounds share structural motifs with the target molecule, including THP rings, aromatic substituents, or amine hydrochlorides. Key differences in substituents and their implications are highlighted:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source/Application Notes
(2,2-Dimethyl-tetrahydro-pyran-4-YL)-(1-phenyl-ethyl)-amine hydrochloride Not explicitly provided Not provided 2,2-dimethyl-THP, 1-phenylethylamine Cataloged for life science research
(2,2-Dimethyl-tetrahydro-pyran-4-yl)-(4-isopropoxy-benzyl)-amine hydrochloride C17H28ClNO2 313.9 2,2-dimethyl-THP, 4-isopropoxy-benzylamine Discontinued product; Biosynth brand, 95% purity
{[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride C11H14Cl2N2OS 293.2 Thiazole ring, 3-methoxyphenyl, dihydrochloride Supplier-listed compound with CAS 915923-85-2; no explicit applications
2-(2-Chloropyridin-4-yl)ethan-1-amine dihydrochloride C7H10Cl2N2 193.07 Chloropyridine, ethylamine backbone ChemBK-listed reagent; physicochemical data provided
Key Observations:
  • THP Scaffold vs. Heterocyclic Replacements : The THP ring in the target compound and its analog provides conformational rigidity compared to thiazole or pyridine-based analogs . This may enhance metabolic stability in biological systems.
  • Chloride vs. Dihydrochloride Salts: The dihydrochloride salts (e.g., ) exhibit higher solubility in aqueous media compared to monohydrochloride derivatives like the target compound.
Physicochemical Comparisons:
  • Molecular Weight : The THP-containing analogs have higher molecular weights (~300–314 g/mol) compared to simpler amines like (193.07 g/mol), impacting diffusion rates and bioavailability.
  • Purity and Stability: The discontinued analog was listed with ≥95% purity, suggesting rigorous quality control for research-grade compounds. No stability data are provided for the target compound.

Supplier and Research Use Cases

  • Commercial Availability: The target compound is marketed by Santa Cruz Biotechnology , whereas analogs like (Biosynth) and (ChemBK) are available through specialized suppliers.
  • Therapeutic Potential: None of the evidence directly links these compounds to specific therapeutic applications.

Preparation Methods

Synthesis via Nucleophilic Aromatic Substitution and Ester Hydrolysis

Method Summary:

  • Step 1: Starting from a tetrahydropyran derivative, such as tert-butyl (S)-(1-(4-chloroquinazolin-2-yl)propyl)carbamate, the tetrahydropyran ring is introduced through nucleophilic substitution reactions involving appropriate alkyl halides or chlorides, often under basic conditions.

  • Step 2: The phenyl-ethylamine fragment is introduced via nucleophilic aromatic substitution (S_NAr) on activated aromatic rings, such as 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine derivatives, which are then deprotected and coupled with the tetrahydropyran moiety.

  • Step 3: Hydrolysis of ester groups to carboxylic acids, followed by coupling with hydroxylamine derivatives, yields hydroxamic acid intermediates, which are then converted to amines.

  • Step 4: Final salt formation with hydrochloric acid produces the hydrochloride salt.

Research Findings:

  • A detailed synthesis described in a patent involves multiple steps, including Sonogashira cross-coupling, hydrogenation, and nucleophilic aromatic substitution, culminating in the formation of the target amine hydrochloride (see).

Cross-Coupling and Hydrogenation Approach

Method Summary:

  • Step 1: Use of palladium-catalyzed Sonogashira cross-coupling reactions between halogenated tetrahydropyran derivatives and terminal alkynes to introduce the phenyl-ethyl fragment.

  • Step 2: Hydrogenation of the alkyne to an alkane using Pd/C, which reduces the triple bond to a single bond, forming the phenylethylamine side chain.

  • Step 3: Nucleophilic aromatic substitution on purine or pyrimidine rings to attach the tetrahydropyran moiety.

  • Step 4: Conversion of ester groups to hydroxamic acids or amines, followed by salt formation.

Research Findings:

  • The process has been optimized to yield high purity compounds, with yields typically ranging from 60-75% across 6-7 steps, as documented in patent literature ().

Ring-Forming and Functional Group Transformations

Method Summary:

  • Step 1: Synthesis of tetrahydropyran rings via acid-catalyzed cyclization of suitable precursors or via ring-closing metathesis.

  • Step 2: Functionalization at the 4-position of tetrahydropyran with amino groups through substitution reactions, often involving nucleophilic attack on activated intermediates.

  • Step 3: Coupling with phenyl-ethylamine derivatives through reductive amination or nucleophilic substitution.

  • Step 4: Final conversion to hydrochloride salt.

Research Findings:

  • Such methods are supported by literature on tetrahydropyran synthesis and functionalization, emphasizing regioselectivity and yield optimization.

Data Table of Preparation Methods

Method Key Reactions Starting Materials Typical Yields Advantages Limitations
Nucleophilic substitution & ester hydrolysis S_NAr, hydrolysis, coupling Tetrahydropyran derivatives, aromatic halides 50-65% Good regioselectivity Multi-step, requires purification
Cross-coupling & hydrogenation Sonogashira, Pd/C hydrogenation Halogenated tetrahydropyran, terminal alkynes 60-75% Efficient for phenyl-ethyl chain Requires inert atmosphere
Ring-closure & functionalization Acid-catalyzed cyclization Precursors with suitable functional groups 55-70% Precise ring formation Sensitive to reaction conditions

Notes on Optimization and Research Findings

  • Reaction Conditions: Typically, reactions are performed under inert atmospheres (nitrogen or argon) to prevent oxidation, with temperatures ranging from room temperature to 80°C depending on the step.

  • Catalysts: Palladium-based catalysts (Pd/C, Pd/PtBu3) are prevalent in cross-coupling and hydrogenation steps, providing high efficiency.

  • Purification: Techniques such as column chromatography, recrystallization, and preparative HPLC are employed to obtain high-purity intermediates and final compounds.

  • Yield Enhancement: Optimization of solvent systems (e.g., ethanol, acetonitrile), reaction times, and catalyst loadings is crucial to maximize yields.

Q & A

Q. What are the recommended synthetic routes for (2,2-Dimethyl-tetrahydro-pyran-4-YL)-(1-phenyl-ethyl)-amine hydrochloride?

  • Methodological Answer : Retrosynthetic analysis using AI-powered tools (e.g., Reaxys, Pistachio) suggests feasible routes starting from tetrahydro-pyran derivatives. For example, coupling 2,2-dimethyltetrahydro-pyran-4-amine with 1-phenyl-ethyl halides via nucleophilic substitution, followed by HCl salt formation. Intermediate purification may require column chromatography or recrystallization. Reaction conditions (e.g., solvent polarity, temperature) should optimize yield and minimize byproducts .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • UV/Vis Spectroscopy : Confirm λmax at 255 nm to detect aromatic or conjugated systems .
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify substituents (e.g., dimethyl groups on pyran, phenyl-ethylamine moiety).
  • HPLC : Assess purity (≥98%) with reverse-phase columns and UV detection at 254 nm .
  • Mass Spectrometry : Validate molecular weight (e.g., 381.4 g/mol for the free base + HCl) via ESI-MS .

Q. What are the optimal storage conditions to ensure compound stability?

  • Methodological Answer : Store as a crystalline solid at -20°C in airtight, light-protected containers. Stability data indicate ≥5 years under these conditions. Avoid repeated freeze-thaw cycles to prevent degradation. Prior to use, equilibrate to room temperature in a desiccator to minimize moisture absorption .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, temperature) or receptor isoform specificity. To address this:
  • Cross-Validation : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays).
  • Structural Analysis : Perform X-ray crystallography or molecular docking to identify binding motifs.
  • Batch Consistency : Verify compound purity and salt form (HCl vs. free base) across studies, as these affect solubility and activity .

Q. What strategies are effective for analyzing metabolic stability in preclinical models?

  • Methodological Answer :
  • In Vitro Models : Incubate with liver microsomes or hepatocytes (human/rat), and quantify parent compound depletion via LC-MS/MS.
  • Metabolite ID : Use high-resolution MS (HRMS) to detect phase I/II metabolites.
  • CYP Inhibition Screening : Test against CYP450 isoforms (e.g., 3A4, 2D6) to predict drug-drug interactions .

Q. How can computational modeling guide the optimization of this compound's pharmacokinetic profile?

  • Methodological Answer :
  • QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with bioavailability.
  • MD Simulations : Predict blood-brain barrier permeability or plasma protein binding.
  • ADMET Prediction Tools : Use SwissADME or ADMETlab to prioritize derivatives with improved solubility and reduced toxicity .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and dissolution.
  • Decontamination : Clean spills with 70% ethanol or 10% sodium bicarbonate.
  • Waste Disposal : Collect in sealed containers labeled "Hazardous Amine Waste" for incineration .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,2-Dimethyl-tetrahydro-pyran-4-YL)-(1-phenyl-ethyl)-amine hydrochloride
Reactant of Route 2
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(2,2-Dimethyl-tetrahydro-pyran-4-YL)-(1-phenyl-ethyl)-amine hydrochloride

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